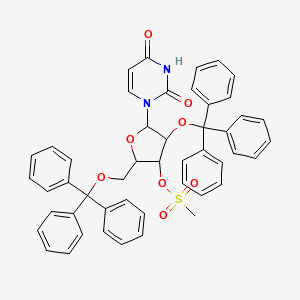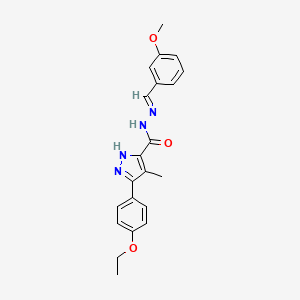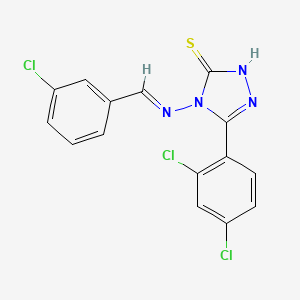![molecular formula C13H17Cl2NO3 B11997404 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid CAS No. 64977-02-2](/img/structure/B11997404.png)
3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid is a chemical compound with the molecular formula C13H17Cl2NO3. It is known for its unique structure, which includes a bis(2-chloroethyl)amino group attached to a phenoxypropanoic acid backbone
Métodos De Preparación
The synthesis of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid typically involves the reaction of 3-aminophenol with 2-chloroethyl chloroformate to form the intermediate 3-(2-chloroethylamino)phenol. This intermediate is then reacted with 3-chloropropanoic acid under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy . The molecular targets include DNA and various enzymes involved in cell replication and repair pathways.
Comparación Con Compuestos Similares
3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid can be compared with other similar compounds such as:
3-{2-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid: This compound has a similar structure but differs in the position of the bis(2-chloroethyl)amino group.
Propiedades
Número CAS |
64977-02-2 |
|---|---|
Fórmula molecular |
C13H17Cl2NO3 |
Peso molecular |
306.18 g/mol |
Nombre IUPAC |
3-[3-[bis(2-chloroethyl)amino]phenoxy]propanoic acid |
InChI |
InChI=1S/C13H17Cl2NO3/c14-5-7-16(8-6-15)11-2-1-3-12(10-11)19-9-4-13(17)18/h1-3,10H,4-9H2,(H,17,18) |
Clave InChI |
FEOMSJXNYZDINC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCCC(=O)O)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-6-ethoxyphenol](/img/structure/B11997336.png)


![1-[4-(Diphenylmethyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B11997360.png)
![N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]propanamide](/img/structure/B11997363.png)

![Methyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11997386.png)



![N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11997410.png)
![N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B11997414.png)
![7-Methoxy-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one](/img/structure/B11997424.png)
